molecular formula C6H11N3 B1365521 N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 871825-57-9

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1365521
CAS No.: 871825-57-9
M. Wt: 125.17 g/mol
InChI Key: BJOZTPFIJGKTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of novel molecules, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its utility in creating new chemical entities with specific characteristics (Becerra, Cobo & Castillo, 2021).

Catalysis and Coordination Chemistry

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine derivatives have been studied in the formation of Co(II) chloride complexes, showcasing the compound's potential in coordination chemistry and catalysis applications (Choi et al., 2015).

Potential Therapeutic Applications

  • Derivatives of this compound have shown promise in treating Alzheimer's disease, demonstrating inhibitory activities against acetylcholinesterase and monoamine oxidase, which are critical targets in Alzheimer's disease management (Kumar et al., 2013).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes incorporating derivatives of this compound have been explored for their photocytotoxic properties in red light, offering potential applications in medical imaging and cancer therapy (Basu et al., 2014).

Anticonvulsant Activity

  • Certain Schiff bases of this compound have been synthesized and screened for anticonvulsant activity, suggesting potential therapeutic applications in epilepsy and seizure disorders (Pandey & Srivastava, 2011).

Antibacterial and Antifungal Activities

  • Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Wang et al., 2015).

Corrosion Inhibition

  • The compound's derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media, demonstrating its potential application in materials science (Chetouani et al., 2005).

Biochemical Analysis

Biochemical Properties

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the FLT3 and BCR-ABL pathways, which are involved in the proliferation and survival of certain leukemia cells . This inhibition leads to the induction of apoptosis in these cells, demonstrating its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to NAMPT, thereby modulating its activity and influencing the NAD+ salvage pathway . Additionally, it inhibits the FLT3 and BCR-ABL pathways, leading to the suppression of leukemia cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions (2-8°C) and retains its purity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting specific pathways and inducing apoptosis in leukemia cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT influences the NAD+ salvage pathway, which plays a pivotal role in cellular metabolism and energy production .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZTPFIJGKTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427118
Record name N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-57-9
Record name N,1-Dimethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871825-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 3
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.